WZ8040

Catalog No.
S547981
CAS No.
1214265-57-2
M.F
C24H25ClN6OS
M. Wt
481.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WZ8040

CAS Number

1214265-57-2

Product Name

WZ8040

IUPAC Name

N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]sulfanylphenyl]prop-2-enamide

Molecular Formula

C24H25ClN6OS

Molecular Weight

481.0 g/mol

InChI

InChI=1S/C24H25ClN6OS/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29)

InChI Key

KIISCIGBPUVZBF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)SC4=CC=CC(=C4)NC(=O)C=C)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

WZ8040; WZ8040; WZ 8040.

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)SC4=CC=CC(=C4)NC(=O)C=C)Cl

Description

The exact mass of the compound N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)thio)phenyl)acrylamide is 480.14991 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Pyrimidine ring: Pyrimidine rings are present in many essential biomolecules, including DNA and RNA. Molecules containing modified pyrimidine rings are being investigated for their potential as anti-cancer agents PubChem: Pyrimidine, CID=11370: )
  • Piperazine ring: Piperazine is a common scaffold in many drugs, particularly those targeting central nervous system disorders and anti-parasitic medications PubChem: Piperazine, CID=857: )
  • Acrylamide moiety: Acrylamide derivatives are being explored for their potential anti-cancer properties and anti-angiogenesis (blocking the formation of new blood vessels) effects ScienceDirect: Design, synthesis and biological evaluation of novel acrylamide derivatives as potential antiangiogenic and anticancer agents, 2012:

WZ8040 is a novel compound classified as an irreversible inhibitor targeting the epidermal growth factor receptor (EGFR) mutant T790M. This mutation is commonly associated with resistance to first-line EGFR inhibitors in non-small cell lung cancer (NSCLC). The chemical structure of WZ8040 features a unique anilinopyrimidine core that facilitates selective binding to the mutant receptor, enhancing its efficacy against resistant cancer cells while minimizing impact on wild-type EGFR and other kinases .

  • Safety data for this specific compound is not available. However, compounds containing similar functional groups, like thioethers and aromatic amines, may have associated hazards such as skin irritation, genotoxicity, or environmental toxicity.

WZ8040 functions primarily through covalent modification of the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR. This reaction is facilitated by the compound's electrophilic Michael acceptor groups, which react with nucleophilic sites on the receptor, leading to irreversible inhibition of kinase activity. The interaction stabilizes the inactive conformation of the receptor, thereby preventing downstream signaling pathways that promote tumor growth and survival .

Biological studies have demonstrated that WZ8040 exhibits potent inhibitory activity against the EGFR T790M mutant with IC50 values ranging from 2 to 306 nM in Ba/F3 cells. In vitro assays indicate that WZ8040 effectively inhibits cell proliferation in various NSCLC cell lines, including PC-9 cells, which harbor the T790M mutation. Additionally, pharmacodynamic studies show that WZ8040 significantly reduces phosphorylation levels of key signaling proteins such as AKT and ERK1/2, indicating its potential to disrupt critical survival pathways in cancer cells .

The synthesis of WZ8040 involves a multi-step chemical process. Key steps include:

  • Formation of the anilinopyrimidine core through condensation reactions.
  • Introduction of electrophilic groups that facilitate covalent binding to Cys797.
  • Purification and characterization of the final product using techniques such as nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry .

The synthesis is designed to yield high purity, ensuring effective biological activity.

Interaction studies have highlighted WZ8040's selectivity for mutant EGFR over wild-type receptors and other kinases. The compound's binding affinity is significantly higher for the T790M mutant due to specific interactions with residues in the ATP-binding pocket. These studies also suggest minimal off-target effects, which could reduce potential side effects associated with broader-spectrum kinase inhibitors .

WZ8040 shares structural similarities with several other EGFR inhibitors but stands out due to its unique selectivity for the T790M mutation. Below are some comparable compounds:

CompoundTarget MutationSelectivityMechanism
WZ4002T790MHighIrreversible inhibitor
WZ3146L858RModerateReversible inhibitor
OsimertinibT790MHighIrreversible inhibitor
AfatinibVariousModerateReversible inhibitor

Uniqueness of WZ8040: Unlike Osimertinib and Afatinib, which target multiple mutations but can also affect wild-type receptors, WZ8040's design prioritizes selective inhibition of mutant receptors, potentially leading to fewer side effects and improved therapeutic outcomes in resistant NSCLC cases .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

480.1499083 g/mol

Monoisotopic Mass

480.1499083 g/mol

Heavy Atom Count

33

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

WZ 8040

Dates

Modify: 2023-08-15
1: Zhou W, Ercan D, Chen L, Yun CH, Li D, Capelletti M, Cortot AB, Chirieac L, Iacob RE, Padera R, Engen JR, Wong KK, Eck MJ, Gray NS, Jänne PA. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. Nature. 2009 Dec 24;462(7276):1070-4. doi: 10.1038/nature08622. PubMed PMID: 20033049; PubMed Central PMCID: PMC2879581.

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